molecular formula C13H24O2 B1616630 Nonyl methacrylate CAS No. 2696-43-7

Nonyl methacrylate

Cat. No. B1616630
CAS RN: 2696-43-7
M. Wt: 212.33 g/mol
InChI Key: LKEDKQWWISEKSW-UHFFFAOYSA-N
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Description

Nonyl methacrylate is a compound with the molecular formula C13H24O2 . It is an ester of methacrylic acid and is used in the production of polymers and plastics . It is known for its durability and rigidity, making it a popular choice in various industries .


Synthesis Analysis

Nonyl methacrylate can be synthesized by reacting certain compounds with methacrylic anhydride . For example, 2-yl nonyl methacrylate (EAT) was prepared by reacting compound 1 (40 mmoL) with methacrylic anhydride (1.4 equiv) . The synthesis of methacrylates has been a subject of interest in recent studies .


Molecular Structure Analysis

The molecular structure of nonyl methacrylate consists of 13 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . The structure and properties of nonyl methacrylate can be further analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) .


Chemical Reactions Analysis

Methacrylates, including nonyl methacrylate, can undergo radical polymerization . This process involves the reaction of the monomers with alcohols or amines carrying the desired reactive groups . The resulting polymers are characterized by high molecular weight and properties that depend on the lateral substituents of the polymeric chains .


Physical And Chemical Properties Analysis

Methacrylates, including nonyl methacrylate, are known for their rigidity and durability . They are used in the production of polymers and plastics that are used in various applications due to their properties such as transparency, toughness, and hardness .

Scientific Research Applications

  • Chromatography and Chemical Analysis : Methacrylates, including nonyl methacrylate derivatives, are used in chromatography, particularly in high-performance liquid chromatography for the determination of methacrylate in blood serum. This method is essential for studying the toxicity and metabolism of methacrylic acid, a breakdown product of methylmethacrylate (Bereznowski, Marlewski, & Smolenski, 1994).

  • Electron Microscopy : Methacrylate-based resins like Lowicryl® are employed for low temperature embedding in electron microscopy. This application is significant for studying various biological structures, such as membranes in bacteria and mitochondria (Armbruster et al., 1982).

  • Polymer Science and Copolymerization : Nonyl methacrylate plays a role in the field of polymer science, especially in the synthesis of block copolymers. For example, poly(methyl methacrylate-b-n-nonyl acrylate) diblock copolymers are synthesized through the sequential anionic polymerization of methyl methacrylate and n-alkyl acrylate (Nugay, Nugay, Jerome, & Teyssie, 1997).

  • Tissue Engineering and Drug Delivery : Methacrylates, including derivatives like methacrylated hyaluronic acid, are extensively used in tissue engineering and drug delivery applications. They are instrumental in creating hydrogels that interact with cells, affecting hydrogel crosslinking and cell interactions (Yousefi, Kandel, & Pleshko, 2018).

  • Gene Delivery : Methacrylate-based polymers, such as those derived from (2-aminoethyl)-methacrylate, are promising nonviral gene delivery vectors. Their diverse polymer architectures and functionalities are tailored for specific requirements in gene delivery (Trützschler et al., 2018).

  • Synthesis of Bio-based Materials : Methacrylic acid, a product related to nonyl methacrylate, is synthesized from bio-based sources like itaconic and citric acid for applications in the plastics industry. This approach is significant for developing sustainable materials (Le Nôtre et al., 2014).

  • Biomedical Applications : Nonyl methacrylate derivatives are used in creating biocompatible materials for various biomedical applications. For instance, 2-Methacryloyloxyethyl phosphorylcholine is used to prepare biocompatible copolymers for clinical benefits in different biomedical fields (Ma et al., 2003).

  • Environmental Fate and Toxicity : The environmental fate and aquatic toxicity of methacrylic acid esters, including nonyl methacrylate, are studied to understand their distribution, degradation, and impact on ecosystems (Staples et al., 2009).

Future Directions

The future of nonyl methacrylate and other methacrylates lies in the development of safer chain extenders . There is also a trend towards creating materials in a more sustainable way, with biobased monomers being at the forefront of this trend .

properties

IUPAC Name

nonyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-4-5-6-7-8-9-10-11-15-13(14)12(2)3/h2,4-11H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEDKQWWISEKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25748-69-0
Record name 2-Propenoic acid, 2-methyl-, nonyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25748-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1062596
Record name 2-Propenoic acid, 2-methyl-, nonyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonyl methacrylate

CAS RN

2696-43-7
Record name Nonyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2696-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, nonyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, nonyl ester
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Record name 2-Propenoic acid, 2-methyl-, nonyl ester
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Record name Nonyl methacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
G Williams, DC Watts - Transactions of the Faraday Society, 1971 - pubs.rsc.org
The dielectric relaxation of a polynonyl methacrylate (PNMA) and poly-n-lauryl methacrylate (PLMA) have been studied over a range of frequency, temperature and of applied …
Number of citations: 49 0-pubs-rsc-org.brum.beds.ac.uk
VN Ovdenko, AY Kolendo, EV Mokrinskaya… - … Science, Series B, 2018 - Springer
… The initial ratio of the monomers azoAAP : nonyl methacrylate in the reaction mixture was 1 : … (provided by the presence of a flexible nonyl methacrylate chain in the molecular structure). …
J Bartoň - Journal of Polymer Science Part A‐1: Polymer …, 1968 - Wiley Online Library
… ) and poly(n-nonyl methacrylate) produces degradation and … ; for poly(n-nonyl methacrylate) of weight average molecular … efficiency, that poly (nnonyl methacrylate) has also the most …
RK Graham - Journal of Polymer Science, 1959 - Wiley Online Library
… between isomers such as poly(n-heptyl methacrylate) (crosslinks at 15 Mreps) and poly (sec-heptyl methacrylate) (no crosslinking at 35 Mreps), but poly(secnonyl methacrylate), with a …
SN Khanna, SR Chatterjee, US Nandi… - Transactions of the …, 1962 - pubs.rsc.org
… In the present paper, ethyl methacrylate (EMA), isobutyl methacrylate (isoBuMA) and nonyl methacrylate (NMA) were chosen and kinetic constants for each of them determined. …
Number of citations: 22 0-pubs-rsc-org.brum.beds.ac.uk
VI Bogillo, A Voelkel - Polymer, 1995 - Elsevier
… The copolymer of styrene with nonyl methacrylate was synthesized by radical polymerization of a mixture of styrene and nonyl methacrylate in a mole ratio of 4 : 1 in the presence of …
AK Chaudhuri, SR Palit - Die Makromolekulare Chemie …, 1969 - Wiley Online Library
… With 10 yo V/V of styrene in the feed, the rate of polymerization of ethyl methacrylate decreases by a factor of about 2, while that of isobutyl methacrylate and n-nonyl methacrylate …
VI Bogillo, A Voelkel - Journal of Chromatography A, 1995 - Elsevier
… by the radical polymerization of mixture of styrene and nonyl methacrylate in a 4:1 ratio in the presence … The terpolymer styrene-nonyl methacrylate (4:1) plus 2% (w/w) p-phthalimidinox…
I Capek - Polymer journal, 1999 - nature.com
… acrylate, methyl methacrylate and nonyl methacrylate in an o/w … methyl methacrylate or nonyl methacrylate was attributed to … was most pronounced with nonyl methacrylate. The reaction …
Number of citations: 3 0-www-nature-com.brum.beds.ac.uk
AM North, PJ Phillips - Transactions of the Faraday Society, 1967 - pubs.rsc.org
… made on dilute solutions of polymethyl acrylate, polymethyl methacrylate, methyl methacrylate citraconic anhydride copolymers, poly n-butyl methacrylate and poly nonyl methacrylate (3…
Number of citations: 24 0-pubs-rsc-org.brum.beds.ac.uk

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